4-(Azetidin-1-yl)butan-1-amine
CAS No.: 1256276-42-2
Cat. No.: VC8223912
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256276-42-2 |
|---|---|
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | 4-(azetidin-1-yl)butan-1-amine |
| Standard InChI | InChI=1S/C7H16N2/c8-4-1-2-5-9-6-3-7-9/h1-8H2 |
| Standard InChI Key | GDDVJOLZCCPLAC-UHFFFAOYSA-N |
| SMILES | C1CN(C1)CCCCN |
| Canonical SMILES | C1CN(C1)CCCCN |
Introduction
Chemical Identity and Structural Characteristics
4-(Azetidin-1-yl)butan-1-amine, also known as 1-azetidinebutanamine, is a secondary amine featuring a four-membered azetidine ring connected to a four-carbon aliphatic chain terminating in a primary amine group. Its IUPAC name reflects the substitution pattern: the azetidin-1-yl group is attached to the fourth carbon of the butan-1-amine backbone.
Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1256276-42-2 | |
| Molecular Formula | ||
| Molar Mass | 128.22 g/mol | |
| Density | ||
| Boiling Point | 198.8 \pm 8.0 \, ^\circ\text{C} | |
The azetidine ring introduces significant ring strain due to its 90° bond angles, which influences reactivity and conformational flexibility . The primary amine group at the terminal position enhances solubility in polar solvents and enables participation in hydrogen bonding, a critical feature for biological interactions .
Synthesis and Manufacturing
Reductive Cyclization of Imines
Azetidine derivatives are often synthesized via reductive cyclization of imines. Salgado et al. demonstrated that imines derived from diketones can undergo sodium borohydride-mediated cyclization in methanol to yield azetidines . For 4-(azetidin-1-yl)butan-1-amine, a plausible route involves:
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Formation of an imine intermediate by condensing 4-aminobutan-1-ol with a ketone.
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Reductive cyclization using NaBH or LiAlH to form the azetidine ring .
This method offers moderate to high yields but requires optimization to minimize pyrrolidine byproducts, a common issue in azetidine synthesis .
Nucleophilic Substitution
An alternative approach involves nucleophilic substitution between azetidine and a halogenated butylamine precursor. For example:
This method demands anhydrous conditions and catalysts such as potassium carbonate to facilitate the reaction .
Challenges in Synthesis
Key limitations include:
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Low selectivity due to competing formation of five-membered rings (pyrrolidines) .
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Isomerization risks under acidic or high-temperature conditions .
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Purification difficulties caused by the compound’s polarity and hygroscopicity .
Physicochemical Properties
Spectroscopic Characterization
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